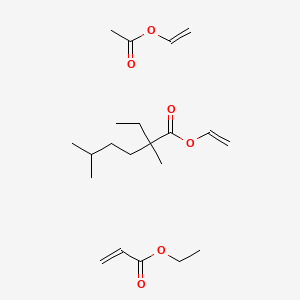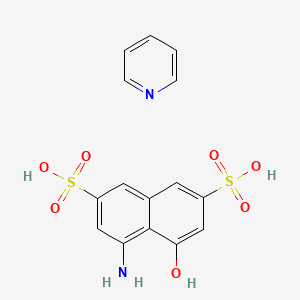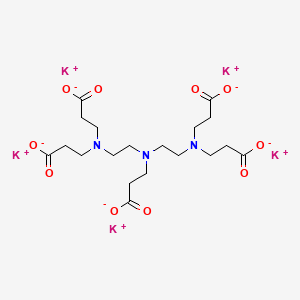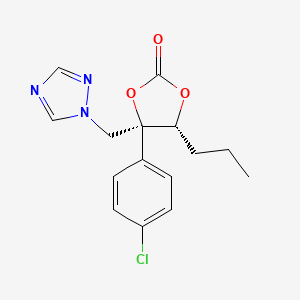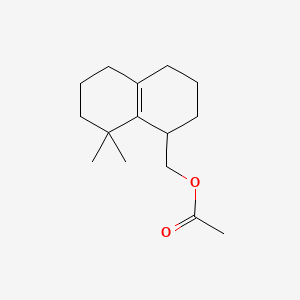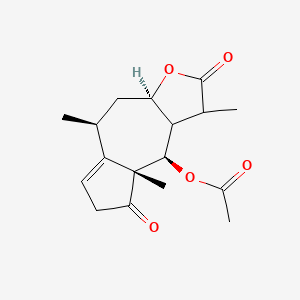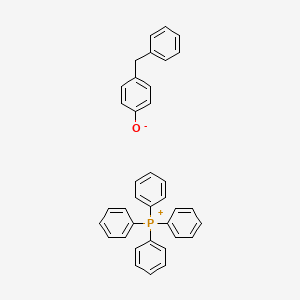
4-benzylphenolate;tetraphenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzylphenolate;tetraphenylphosphanium is a chemical compound with the molecular formula C37H31OP. It consists of a tetraphenylphosphanium cation and a 4-benzylphenolate anion. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzylphenolate;tetraphenylphosphanium typically involves the reaction of tetraphenylphosphonium chloride with 4-benzylphenol. The reaction is usually carried out under inert gas conditions (such as nitrogen or argon) to prevent oxidation and other side reactions. The reaction can be represented as follows:
Ph4PCl+C6H5CH2OH→Ph4P+C6H4CH2O−
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-benzylphenolate;tetraphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phenolate anion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while substitution reactions can produce various substituted phenolates .
Aplicaciones Científicas De Investigación
4-benzylphenolate;tetraphenylphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4-benzylphenolate;tetraphenylphosphanium involves its interaction with molecular targets such as enzymes and receptors. The phenolate anion can act as a nucleophile, participating in various biochemical reactions. The tetraphenylphosphanium cation can stabilize the compound and facilitate its interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylphosphonium chloride: Similar in structure but lacks the benzylphenolate anion.
Tetraphenylphosphonium bromide: Another similar compound with bromide instead of chloride.
Tetraphenylarsonium salts: Similar cationic structure but with arsenic instead of phosphorus.
Uniqueness
4-benzylphenolate;tetraphenylphosphanium is unique due to the presence of both the tetraphenylphosphanium cation and the 4-benzylphenolate anion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
94230-94-1 |
|---|---|
Fórmula molecular |
C37H31OP |
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
4-benzylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C13H12O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-20H;1-9,14H,10H2/q+1;/p-1 |
Clave InChI |
PQGMDYLPHAAYLO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


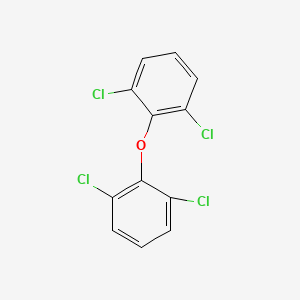
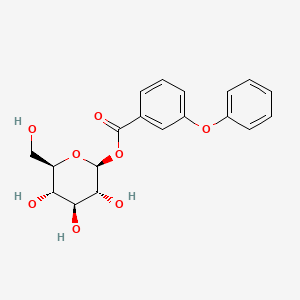

![Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12674617.png)
